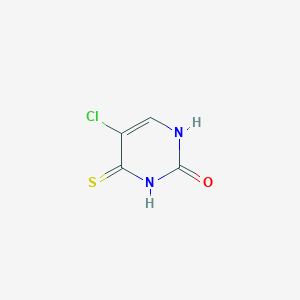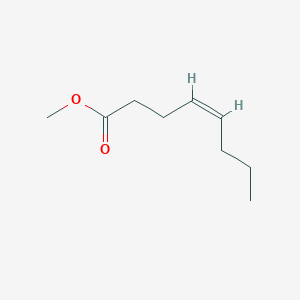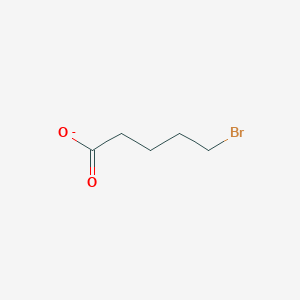
3-Bromopropylacetate
Descripción general
Descripción
3-Bromopropylacetate is a chemical compound with the CAS Number: 592-33-6 and Molecular Weight: 181.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C5H9BrO2 . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 181.03 . The storage temperature is typically an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Properties and Mechanisms
Targeting Cancer Metabolism : 3-Bromopyruvate has been identified as a potent anticancer agent that targets cancer cells' metabolism by inhibiting Hexokinase II, a key enzyme in glycolysis. This action depletes intracellular ATP levels, inducing cancer cell death through energy depletion (Ganapathy-Kanniappan et al., 2010).
Selective Toxicity to Cancer Cells : Studies have demonstrated that 3-Bromopyruvate is selectively toxic to cancer cells without significant effects on normal cells, offering a promising therapeutic index. Its mechanism involves the inhibition of glycolysis and mitochondrial oxidative phosphorylation, leading to rapid depletion of energy reserves in cancer cells (Ko et al., 2012).
Inhibition of Tumor Growth and Metastasis : Research has shown that 3-Bromopyruvate can inhibit the growth and metastasis of various cancer types, including prostate cancer, by targeting cancer cells' energy production and affecting cell mobility, ATP, and glutathione levels (Pichla et al., 2019).
Potential in Treating Multidrug-Resistant Cancers : 3-Bromopyruvate has also been explored for its potential to overcome multidrug resistance in cancer, suggesting its use as a co-treatment to enhance the efficacy of conventional chemotherapy (Wu et al., 2014).
Clinical Applications and Challenges
- Formulation and Delivery Challenges : Despite its promising anticancer effects, the clinical application of 3-Bromopyruvate faces challenges related to its formulation, delivery, and potential toxicity. Research efforts are focused on developing formulations that enhance its therapeutic efficacy, reduce side effects, and ensure targeted delivery to cancer cells. Innovative approaches include encapsulating 3-Bromopyruvate in liposomes, conjugating it with polyethylene glycol, or utilizing other carrier molecules to improve its stability, bioavailability, and tumor targeting (El Sayed, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426376 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
592-33-6 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



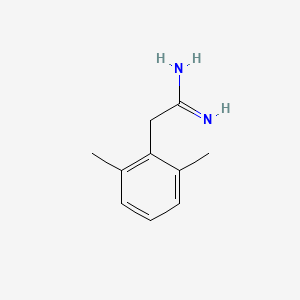
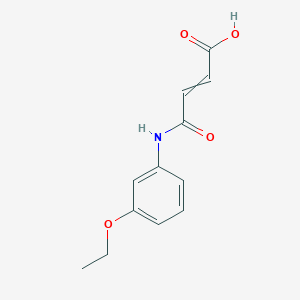
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)
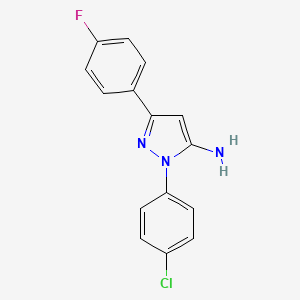
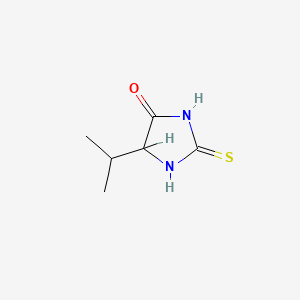

![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)




